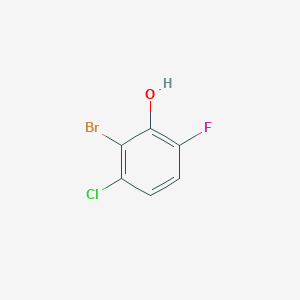

2-Bromo-3-chloro-6-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-chloro-6-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It is a solid powder at ambient temperature . This compound is used as a chemical intermediate in organic synthesis and laboratory research .

Synthesis Analysis

The synthesis of 3-bromo-6-chloro-2-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring substituted with bromine, chlorine, and fluorine atoms . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H3BrClFO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a white to off-white color. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water. This compound has a melting point of 139-141 °C.Scientific Research Applications

Photoreaction Mechanisms : Studies have focused on the photoreaction mechanisms of halogenated phenols. For example, Nanbu, Sekine, and Nakata (2012) investigated the infrared spectra of a similar compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices, revealing insights into intramolecular hydrogen-atom tunneling and photoreaction pathways, including the Wolff rearrangement after dissociation of certain atoms (Nanbu, Sekine, & Nakata, 2012).

Liquid Crystal and Electrooptical Properties : Gray and Kelly (1981) examined the properties of certain halogenated phenols, noting their potential in creating new series of low melting esters with large nematic ranges and useful electrooptical properties (Gray & Kelly, 1981).

Fluorination Techniques : Koudstaal and Olieman (2010) researched the fluorination of similar compounds using xenon difluoride, contributing to the methods of synthesizing fluorinated organic compounds (Koudstaal & Olieman, 2010).

Structural Studies and Conformational Analysis : Research by Sindt-Josem and Mackay (1981) on related halogenated bisbenzyl phenols focused on crystallographic and conformational studies, which are crucial for understanding the physical and chemical properties of these compounds (Sindt-Josem & Mackay, 1981).

Chemical Synthesis and Reactions : Studies on the synthesis and reactions of halophenols have been conducted. For instance, Granoth, Segall, and Kalir (1973) investigated Friedel–Crafts acylation–cyclisation reactions of halophenols, contributing to the field of organic synthesis (Granoth, Segall, & Kalir, 1973).

Safety and Hazards

The safety information for 2-Bromo-3-chloro-6-fluorophenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .

Mechanism of Action

Target of Action

Mode of Action

The compound’s structure, featuring a phenolic hydroxyl group and halogen substituents, suggests it may participate in a variety of chemical reactions. For instance, the halogen atoms could be replaced by other nucleophiles under appropriate conditions.

Biochemical Pathways

Pharmacokinetics

The compound’s solubility, molecular weight, and other physical and chemical properties would influence its bioavailability .

Result of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-3-chloro-6-fluorophenol . For instance, its storage temperature is recommended to be 2-8°C .

Properties

IUPAC Name |

2-bromo-3-chloro-6-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUGMPIVXXGABN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)

![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)